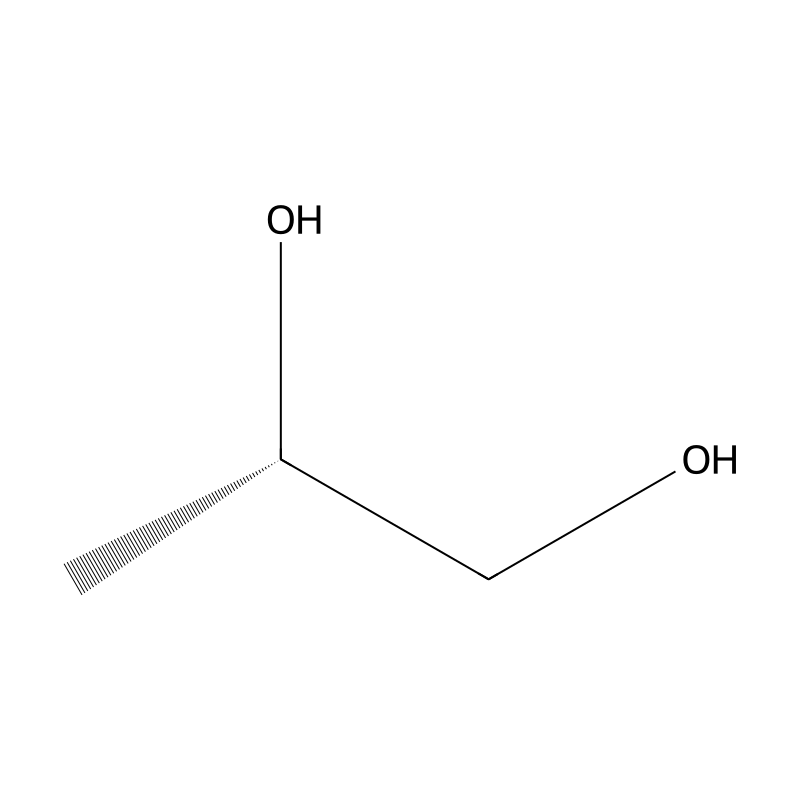

(S)-propane-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

(S)-propane-1,2-diol (CAS: 4254-15-3), also known as L-propylene glycol, is an enantiopure aliphatic diol that serves as a critical chiral building block and formulation agent in the pharmaceutical and fine chemical industries [1]. While sharing the basic physical properties of its racemic counterpart—such as being a clear, viscous, water-miscible liquid—the (S)-enantiomer is distinguished by its defined stereocenter. This structural precision makes it a strictly required material for stereospecific active pharmaceutical ingredient (API) co-crystallization, asymmetric synthesis, and as a benchmark in metabolic engineering, differentiating it from the bulk commodity propylene glycol [1].

Procurement Fit

Attempting to substitute (S)-propane-1,2-diol with bulk racemic 1,2-propanediol or the (R)-enantiomer results in critical process and formulation failures. In pharmaceutical manufacturing, particularly for SGLT2 inhibitors, the specific (S)-configuration is an absolute requirement to form stable, regulatory-approved crystalline hydrates; racemic mixtures yield amorphous or unstable forms that fail bioequivalence and shelf-life standards[1]. Furthermore, in asymmetric synthesis workflows, utilizing the racemate caps the maximum theoretical yield of the desired chiral downstream product at 50% and necessitates expensive, time-consuming downstream chiral resolution steps that are entirely bypassed when starting with the enantiopure (S)-diol [2].

Substitution Risk

Stereospecific Co-Crystallization for SGLT2 Inhibitor APIs

In the formulation of the diabetes drug Dapagliflozin, (S)-propane-1,2-diol is strictly required to form the stable monohydrate eutectic (Form SC-3). Substituting with racemic 1,2-propanediol fails to produce the required stereochemically pure crystalline lattice, resulting in mixtures that do not meet regulatory bioequivalence or shelf-life standards[1]. The (S)-enantiomer ensures a highly reproducible solid-state form essential for commercial tableting.

| Evidence Dimension | Crystalline Form Stability & Regulatory Compliance |

| Target Compound Data | Forms stable Dapagliflozin (S)-propylene glycol monohydrate |

| Comparator Or Baseline | Racemic 1,2-propanediol (Fails to form target co-crystal) |

| Quantified Difference | 100% target co-crystal yield vs. 0% (incompatible lattice) |

| Conditions | API compounding and crystallization at industrial scale |

Procurement of the exact (S)-enantiomer is an absolute regulatory and structural requirement for manufacturing approved Dapagliflozin formulations.

Yield Preservation in Asymmetric Synthesis

When synthesizing chiral intermediates, starting with enantiopure (S)-propane-1,2-diol (>99% ee) directly transfers the stereocenter to the product. Using bulk racemic 1,2-propanediol requires downstream chiral resolution, which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and adds costly separation steps [1].

| Evidence Dimension | Maximum Theoretical Yield of Enantiopure Derivative |

| Target Compound Data | Up to 100% (direct stereocenter retention) |

| Comparator Or Baseline | Racemic 1,2-propanediol (Max 50% without dynamic kinetic resolution) |

| Quantified Difference | >50% absolute increase in theoretical yield |

| Conditions | Precursor utilization in stereospecific organic synthesis |

Selecting the enantiopure starting material eliminates downstream chiral resolution costs and doubles the theoretical yield of the target chiral product.

Rapid QA/QC via Optical Rotation

For industrial procurement, verifying the purity of (S)-propane-1,2-diol can be rapidly achieved via polarimetry. The (S)-enantiomer exhibits a distinct specific rotation of [α]20/D +16.5°, whereas the racemic bulk commodity shows no optical activity. This allows incoming material lots to be instantly qualified for chiral applications before entering expensive synthetic workflows.

| Evidence Dimension | Specific Optical Rotation ([α]20/D) |

| Target Compound Data | +16.5° |

| Comparator Or Baseline | Racemic 1,2-propanediol (0.0°) |

| Quantified Difference | +16.5° shift |

| Conditions | Standard polarimetry at 20°C, D-line |

Enables rapid, non-destructive lot testing to prevent the accidental use of bulk racemic propylene glycol in stereosensitive manufacturing.

Commercial Formulation of SGLT2 Inhibitors

As demonstrated by its role in Dapagliflozin manufacturing, (S)-propane-1,2-diol is the mandatory co-crystallization agent for forming stable, regulatory-compliant API monohydrates. It is the required choice for pharmaceutical companies needing precise solid-state properties for oral solid dosage forms [1].

Precursor for Enantiopure Fine Chemicals

Utilized for the synthesis of chiral epoxides, phosphine ligands, and specialized agrochemicals where retaining the (S)-configuration is critical. Procuring the enantiopure diol bypasses the 50% yield limit associated with racemic precursors and eliminates the need for downstream resolving agents[2].

Analytical Standard for Metabolic Engineering

Serves as a quantitative reference standard in biotechnological R&D. When engineering microbial strains to produce sustainable chiral platform chemicals from biomass, authentic (S)-propane-1,2-diol is required to accurately calculate enantiomeric excess (ee) and validate pathway stereoselectivity [3].

Application Fit Matrix

References

- [1] U.S. Patent 7,919,598 B2. Crystalline forms of dapagliflozin propylene glycol hydrate. 2011.

- [2] Li et al. Stereospecific Microbial Conversion of Lactic Acid into 1,2-Propanediol. ACS Synthetic Biology, 3(7), 2014.

- [3] Tao et al. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. Bioresources and Bioprocessing, 8(1), 2021.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types